(5-Benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl) benzoate
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Overview
Description
(5-Benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl) benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoyloxy group, a hydroxy group, and a phenylmethoxy group attached to an oxane ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl) benzoate typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which utilizes phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient, reduces waste, and has a high atom economy. The reaction conditions usually involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl) benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
(5-Benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl) benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl) benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also induce cellular responses such as apoptosis or autophagy by modulating signaling pathways like PI3K/Akt/mTOR .
Comparison with Similar Compounds
Similar Compounds
Hydroxybenzoic acids: Gallic acid, protocatechuic acid, p-hydroxybenzoic acid, syringic acid.
Hydroxycinnamic acids: Ferulic acid, caffeic acid, p-coumaric acid, sinapic acid.
Uniqueness
(5-Benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl) benzoate stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Unlike simpler hydroxybenzoic or hydroxycinnamic acids, this compound’s oxane ring and multiple substituents provide a broader range of chemical and biological interactions, making it a valuable molecule for diverse applications.
Properties
IUPAC Name |
(5-benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O7/c27-22-21(32-24(28)19-12-6-2-7-13-19)17-31-26(30-16-18-10-4-1-5-11-18)23(22)33-25(29)20-14-8-3-9-15-20/h1-15,21-23,26-27H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVXGOHFSIPDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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